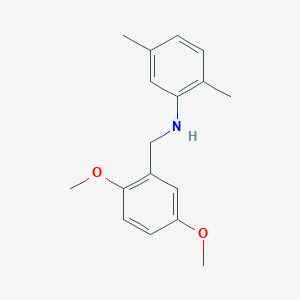![molecular formula C20H23N3O2 B5804793 N-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B5804793.png)
N-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzamide, commonly known as OPB-9195, is a small molecule inhibitor that has been developed for the treatment of various diseases. OPB-9195 is a promising drug candidate that has shown to have potential in treating cancer, inflammation, and viral infections.
Wirkmechanismus
OPB-9195 works by inhibiting specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. OPB-9195 also inhibits the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. Furthermore, OPB-9195 inhibits the replication of certain viruses by targeting specific viral enzymes.
Biochemical and Physiological Effects:
OPB-9195 has been found to have various biochemical and physiological effects. Studies have shown that OPB-9195 can induce cell cycle arrest and apoptosis in cancer cells. In addition, OPB-9195 has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. OPB-9195 has also shown to be effective in inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using OPB-9195 in lab experiments is its specificity towards certain enzymes and signaling pathways. This allows for targeted inhibition of specific cellular processes. However, one of the limitations of using OPB-9195 is its potential toxicity towards normal cells. Therefore, careful dosing and monitoring is required when using OPB-9195 in lab experiments.
Zukünftige Richtungen
There are several future directions for the development and use of OPB-9195. One potential direction is the use of OPB-9195 in combination with other drugs for the treatment of cancer. Another direction is the development of more potent and selective inhibitors of the enzymes and signaling pathways targeted by OPB-9195. Furthermore, the use of OPB-9195 in the treatment of viral infections is an area that requires further research. Finally, the potential use of OPB-9195 in the treatment of other diseases, such as autoimmune disorders, is an area that warrants further investigation.
Conclusion:
OPB-9195 is a promising drug candidate that has shown potential in the treatment of cancer, inflammation, and viral infections. The synthesis method of OPB-9195 involves the reaction of 3-(4-phenyl-1-piperazinyl)propylamine with benzoyl chloride. OPB-9195 works by inhibiting specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, as well as the production of pro-inflammatory cytokines and the replication of certain viruses. While there are advantages and limitations to using OPB-9195 in lab experiments, there are several future directions for the development and use of OPB-9195 in the treatment of various diseases.
Synthesemethoden
The synthesis of OPB-9195 involves the reaction of 3-(4-phenyl-1-piperazinyl)propylamine with benzoyl chloride. The reaction takes place in the presence of a base and an organic solvent. The resulting product is then purified through column chromatography to obtain pure OPB-9195.
Wissenschaftliche Forschungsanwendungen
OPB-9195 has been extensively studied for its potential use in treating cancer, inflammation, and viral infections. Studies have shown that OPB-9195 can inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In addition, OPB-9195 has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. OPB-9195 has also shown to be effective in inhibiting the replication of certain viruses.
Eigenschaften
IUPAC Name |
N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19(11-12-21-20(25)17-7-3-1-4-8-17)23-15-13-22(14-16-23)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWBXKWUIFVSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B5804711.png)


![4-[(dimethylamino)sulfonyl]-N-isopropylbenzamide](/img/structure/B5804750.png)


![N-(2-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804765.png)

![2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5804775.png)
![(4-aminophenyl)[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amine](/img/structure/B5804785.png)
![3-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5804799.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5804804.png)
![N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5804811.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5804814.png)